Androstanetrione(9CI)
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Overview
Description
Androstanetrione(9CI), also known as 1,4,6-Androstatrien-3,17-dione, is a chemical compound that belongs to the class of steroids. It is a white solid with low solubility at room temperature. This compound is a derivative of steroids and possesses specific structural and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstanetrione(9CI) involves several steps, starting from basic steroidal precursors. One common method involves the oxidation of androstenedione using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 25-30°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of Androstanetrione(9CI) often involves microbial conversion techniques. For example, the use of Mycobacterium species to convert phytosterols into steroidal intermediates is a common approach. This method involves serial tank fermentation, where the seed solution from one fermentation tank is used to inoculate the next. This process improves the conversion rate and reduces the overall production time .
Chemical Reactions Analysis
Types of Reactions
Androstanetrione(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be further oxidized to form more complex steroidal structures.
Reduction: Reduction reactions can convert Androstanetrione(9CI) into different steroidal derivatives.
Substitution: Substitution reactions can introduce various functional groups into the steroidal backbone, altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Scientific Research Applications
Androstanetrione(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential use in hormone replacement therapy and as a precursor for the synthesis of other therapeutic steroids.
Industry: Utilized in the production of steroidal supplements and performance-enhancing drugs
Mechanism of Action
The mechanism of action of Androstanetrione(9CI) involves its interaction with specific enzymes and receptors in the body. It acts as an aromatase inhibitor, blocking the conversion of androgens to estrogens. This leads to increased levels of testosterone and other androgens, which can have various physiological effects. The compound also interacts with steroid receptors, modulating their activity and influencing gene expression .
Comparison with Similar Compounds
Androstanetrione(9CI) can be compared with other similar compounds such as androstenedione and androstadienedione.
Androstenedione: A precursor to both testosterone and estrogen, commonly used as a supplement to boost testosterone levels.
Androstadienedione: Another steroidal compound with similar biological activities but different structural features.
The uniqueness of Androstanetrione(9CI) lies in its specific structure, which allows it to act as a potent aromatase inhibitor, making it valuable in both research and therapeutic applications .
Properties
CAS No. |
37-82-1 |
---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthrene-15,16,17-trione |
InChI |
InChI=1S/C19H26O3/c1-18-9-4-3-5-11(18)6-7-12-13(18)8-10-19(2)14(12)15(20)16(21)17(19)22/h11-14H,3-10H2,1-2H3/t11?,12-,13+,14-,18+,19+/m1/s1 |
InChI Key |
DNSCRVQKTDUSRG-PDLKIONWSA-N |
Isomeric SMILES |
C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(=O)C(=O)C4=O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3C(=O)C(=O)C4=O)C |
Origin of Product |
United States |
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